![molecular formula C14H18O4 B1529418 2-[(1-hydroxy-2,3-dihydro-1H-indén-4-yl)oxy]propanoate d'éthyle CAS No. 1494524-11-6](/img/structure/B1529418.png)
2-[(1-hydroxy-2,3-dihydro-1H-indén-4-yl)oxy]propanoate d'éthyle
Vue d'ensemble
Description
Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate is an organic compound that belongs to the class of esters It features a propanoate ester linked to a hydroxy-substituted indane moiety
Applications De Recherche Scientifique
Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
- Further research is needed to identify specific targets, but its indole scaffold suggests possible interactions with various receptors due to its aromatic nature and electrophilic substitution properties .
- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives have been associated with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Biochemical Pathways
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate typically involves the esterification of 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[(1-oxo-2,3-dihydro-1H-inden-4-yl)oxy]propanoate.
Reduction: Formation of 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate can be compared with similar compounds such as:
Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Methyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
2-[(1-Hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid: The acid form of the compound without the ethyl ester group.
These comparisons highlight the uniqueness of ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate in terms of its ester group and potential reactivity.
Propriétés
IUPAC Name |
ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(16)9(2)18-13-6-4-5-10-11(13)7-8-12(10)15/h4-6,9,12,15H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSQIMSFVHORCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


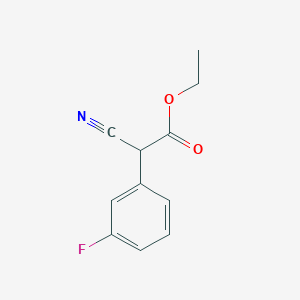
![1-[3-Bromo-4-(2-methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)

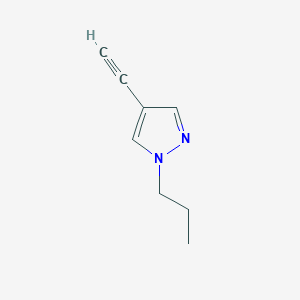
![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)
![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)
![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
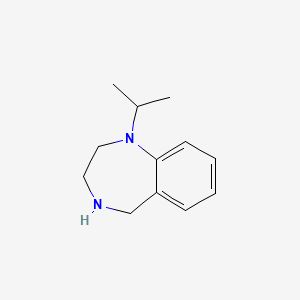
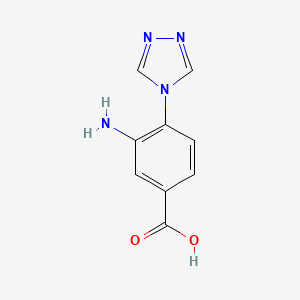
![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
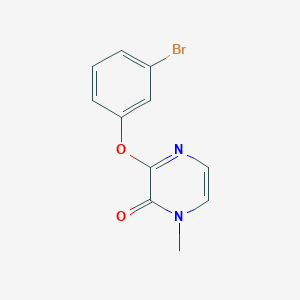
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)
